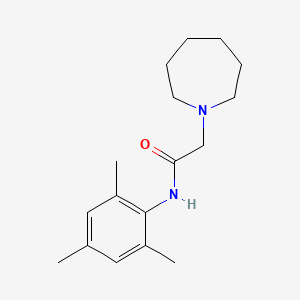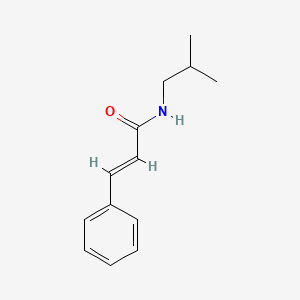
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(trifluoromethyl)benzamide, also known as BIX-01294, is a small molecule inhibitor that has been widely studied for its potential use in epigenetic research. BIX-01294 is a highly specific inhibitor of the histone methyltransferase G9a, which is involved in the regulation of gene expression and chromatin structure. In
Applications De Recherche Scientifique
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(trifluoromethyl)benzamide has been extensively studied for its potential use in epigenetic research. Epigenetic modifications, such as histone methylation, play a crucial role in the regulation of gene expression and chromatin structure. This compound is a highly specific inhibitor of the histone methyltransferase G9a, which is involved in the methylation of histone H3 lysine 9 (H3K9). By inhibiting G9a, this compound can modulate the epigenetic landscape of cells and potentially alter gene expression patterns.
Mécanisme D'action
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(trifluoromethyl)benzamide works by binding to the active site of G9a and preventing its enzymatic activity. G9a is responsible for the methylation of histone H3 lysine 9 (H3K9), which is a key epigenetic modification involved in the regulation of gene expression. By inhibiting G9a, this compound can alter the epigenetic landscape of cells and potentially modulate gene expression patterns.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and induce apoptosis. This compound has also been shown to modulate the expression of genes involved in cell cycle regulation, DNA damage response, and apoptosis. In vivo studies have demonstrated that this compound can inhibit tumor growth and metastasis in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(trifluoromethyl)benzamide is its high specificity for G9a. This makes it a valuable tool for studying the role of G9a in epigenetic regulation and gene expression. However, there are also some limitations to the use of this compound in lab experiments. One limitation is its relatively low potency compared to other G9a inhibitors. Another limitation is its potential off-target effects, which could complicate interpretation of experimental results.
Orientations Futures
There are many potential future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(trifluoromethyl)benzamide. One area of interest is the development of more potent and selective G9a inhibitors. Another area of interest is the use of this compound in combination with other epigenetic modulators, such as DNA methyltransferase inhibitors or histone deacetylase inhibitors. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound, particularly in the context of different cell types and disease states. Overall, this compound has the potential to be a valuable tool for epigenetic research and the development of novel therapeutics.
Méthodes De Synthèse
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(trifluoromethyl)benzamide involves a multi-step process that begins with the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with trifluoromethylbenzylamine. The resulting intermediate is then subjected to a series of reactions, which ultimately yield the final product. The synthesis of this compound is a complex process that requires expertise in organic chemistry and access to specialized equipment and reagents.
Propriétés
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NO3/c17-16(18,19)12-4-2-1-3-11(12)15(21)20-10-5-6-13-14(9-10)23-8-7-22-13/h1-6,9H,7-8H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXVTGPARHNCFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate](/img/structure/B5767850.png)


![N-benzyl-2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5767870.png)
![1-(4-chlorobenzyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5767876.png)

![1-[(2,5-dimethylphenyl)sulfonyl]-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B5767899.png)
![2,3-dihydro-1H-inden-5-yl[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5767902.png)
![N-[2-(acetylamino)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B5767905.png)
![1-benzyl-4-[(3-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5767911.png)

![N-[2-(aminocarbonyl)phenyl]-3,4-dichlorobenzamide](/img/structure/B5767921.png)
![N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5767933.png)
